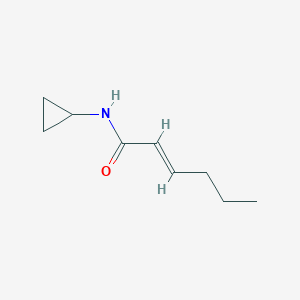

(E)-N-cyclopropylhex-2-enamide

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-N-cyclopropylhex-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-5-9(11)10-8-6-7-8/h4-5,8H,2-3,6-7H2,1H3,(H,10,11)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWKCUTWLYXPLW-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies: Advancements in the Preparation of E N Cyclopropylhex 2 Enamide and Analogous Enamides

Direct Synthesis Strategies for Enamides

The direct formation of the enamide functionality from readily available starting materials represents an efficient and atom-economical approach. Key strategies include condensation reactions and oxidative amidation pathways.

Condensation Reactions

Condensation reactions provide a straightforward route to enamides. Traditional methods often involve the reaction of amides with aldehydes, though these can suffer from harsh conditions and low stereoselectivity. nih.gov More contemporary approaches have sought to overcome these limitations. For instance, a metal-free stereoselective synthesis of (E)- and (Z)-N-monosubstituted β-aminoacrylates has been developed through the condensation of carbamates. acs.org

Another innovative approach involves the electrophilic activation of amides. A one-step N-dehydrogenation of amides to enamides has been achieved using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). organic-chemistry.orgacs.orgnih.govchemistryviews.orgresearchgate.net This method is notable for its simple setup and broad substrate scope, accommodating both cyclic and acyclic amides. organic-chemistry.orgacs.orgnih.govchemistryviews.orgresearchgate.net The reaction proceeds through an iminium triflate intermediate, which enhances the acidity of the α-proton, facilitating dehydrogenation. organic-chemistry.orgchemistryviews.org

| Reagents | Key Features | Substrate Scope | Ref. |

| LiHMDS, Tf₂O | One-step N-dehydrogenation, simple setup | Broad, includes cyclic and acyclic amides | organic-chemistry.orgacs.orgchemistryviews.org |

| Carbamates | Metal-free, stereoselective | N-monosubstituted β-aminoacrylates | acs.org |

Oxidative Amidation Pathways

Oxidative amidation has emerged as a powerful tool for constructing enamide linkages. These methods often involve the coupling of amides with olefins or the oxidation of aldehydes in the presence of an amine. A copper-free, palladium-catalyzed oxidative amidation protocol has been developed for the cross-coupling of amides with acrylates. acs.orgresearchgate.net This reaction is acid-catalyzed, with p-toluenesulfonic acid (p-TsOH) providing the best results, and can be conducted at room temperature in the presence of ambient air. acs.orgresearchgate.net

Another strategy involves the one-pot oxidative amidation of aldehydes. This can be achieved through the in situ generation of reactive nitrile imine intermediates, which are then oxidized to an acyl diazene (B1210634) species that facilitates N-acylation of an amine. nih.gov Alternatively, copper-metal-organic frameworks (Cu-MOFs) can catalyze the oxidative amidation of aldehydes with primary amines using N-chlorosuccinimide and aqueous tert-butyl hydroperoxide as oxidants. rsc.org

| Catalyst/Reagents | Reactants | Key Features | Ref. |

| Palladium catalyst, p-TsOH | Amides, Acrylates | Copper-free, room temperature, air-tolerant | acs.orgresearchgate.net |

| KBr, Oxone | Aldehydes, Hydrazines, Amines | One-pot, generates acyl diazene intermediate | nih.gov |

| Cu-MOF, NCS, TBHP | Aldehydes, Primary Amines | Heterogeneous catalyst, mild conditions | rsc.org |

Stereoselective Synthesis of Enamides

Controlling the geometry of the double bond and the stereochemistry of adjacent chiral centers is crucial in the synthesis of enamides for biological applications. nih.gov Significant advancements have been made in controlling (E)/(Z) isomerism and in developing enantioselective and diastereoselective approaches.

Control of (E)/(Z) Isomerism

The stereochemical outcome of enamide synthesis can often be directed to favor either the (E) or (Z) isomer. Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with primary amides selectively produces the thermodynamically less favorable Z-enamides. researchgate.netorganic-chemistry.org This selectivity is attributed to intramolecular hydrogen bonding between the amido proton and the carbonyl oxygen in the vinyl-palladium intermediate. researchgate.netorganic-chemistry.org Conversely, when secondary amides are used, the (E)-enamide is the major product due to the absence of this hydrogen bonding. organic-chemistry.org

A stereodivergent strategy has been developed to access either (E)- or (Z)-isomers of trisubstituted enamides from ketones. acs.org The use of a Lewis acid favors the formation of the (E)-isomer with high stereoselectivity, while a Brønsted acid promotes the synthesis of the (Z)-isomer. acs.org Furthermore, photocatalytic methods using catalysts like Ir(ppy)₃ can efficiently isomerize the thermodynamically more stable (E)-enamides to the (Z)-isomers under mild conditions. rsc.org

| Method | Isomer Favored | Key Control Element | Ref. |

| Pd-catalyzed hydroamidation (primary amides) | Z | Intramolecular hydrogen bonding | researchgate.netorganic-chemistry.org |

| Pd-catalyzed hydroamidation (secondary amides) | E | Absence of hydrogen bonding | organic-chemistry.org |

| Ketone with Lewis acid | E | Lewis acid activation | acs.org |

| Ketone with Brønsted acid | Z | Brønsted acid activation | acs.org |

| Photocatalysis (Ir(ppy)₃) | Z | Energy transfer from excited state photocatalyst | rsc.org |

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a specific enantiomer or diastereomer in excess. wikipedia.org This is particularly important in medicinal chemistry, where different stereoisomers can have vastly different biological activities. wikipedia.org

One approach to enantioselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an organic compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org

Catalytic methods offer a more atom-economical approach. For example, the enantioselective N-alkylation of primary amides has been achieved through a rhodium-catalyzed carbene insertion into the N-H bond. nih.gov This method efficiently installs a chiral sp³-carbon center adjacent to the amide nitrogen. nih.gov

| Approach | Description | Example | Ref. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. | Not specified for (E)-N-cyclopropylhex-2-enamide | wikipedia.org |

| Enantioselective Catalysis | A chiral catalyst is used to favor the formation of one enantiomer. | Rh-catalyzed carbene N-H insertion for N-alkylation of primary amides. | nih.gov |

Chirality Transfer Methodologies

Chirality transfer involves the transmission of stereochemical information from a chiral starting material to the product. This can be a highly efficient way to generate chiral molecules. A mild and robust synthetic method for producing γ-chiral, trifluoromethylated enamides from α-chiral allylic amines has been reported, demonstrating efficient chirality transfer of up to 99.5%. researchgate.netchemrxiv.org

In a different approach, chiral amides derived from O-methyl mandelic acid and achiral amines have been shown to undergo enantioselective α-methylation. rsc.org The proposed mechanism involves chirality transfer from an undeprotonated chiral amide to an achiral enolate within a mixed aggregate. rsc.org

| Starting Material | Product | Key Feature | Ref. |

| α-chiral allylic amines | γ-chiral, trifluoromethylated enamides | Efficient chirality transfer (up to 99.5%) | researchgate.netchemrxiv.org |

| Chiral amides from O-methyl mandelic acid | α-methylated chiral amides | Chirality transfer within a mixed aggregate | rsc.org |

Catalytic Approaches in Enamide Synthesis

Catalysis has revolutionized the synthesis of enamides, offering milder reaction conditions, improved yields, and greater selectivity compared to traditional methods. Both metal-based and organic catalysts have been successfully employed, alongside emerging electrocatalytic and photocatalytic systems.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Cobalt, Iridium)

Transition metals, particularly palladium, cobalt, and iridium, are pivotal in modern organic synthesis and have been extensively used to construct the enamide scaffold. mdpi.com

Palladium: Palladium catalysis is a versatile tool for enamide synthesis. One prominent method involves the coupling of amides with enol triflates or tosylates. organic-chemistry.orgorganic-chemistry.org This approach is valued for its mild conditions and broad applicability, allowing the synthesis of enamides that may be difficult to access through other routes. organic-chemistry.org For instance, catalysts generated from Pd₂(dba)₃ and biphenyl (B1667301) ligands have been shown to efficiently promote the coupling of various amides and carbamates with unactivated vinyl triflates. organic-chemistry.org Another strategy is the palladium-catalyzed oxidative N-α,β-dehydrogenation of amides, which proceeds via an allylic C(sp³)-H activation followed by β-H elimination to furnish the enamide product. organic-chemistry.org Furthermore, a copper-free, palladium-catalyzed oxidative amidation has been developed for the cross-coupling of amides with acrylates, providing a convenient route to enamides. researchgate.net

Cobalt: Cobalt catalysts have also emerged as effective promoters for enamide-related syntheses. A neutral pincer complex of cobalt(I) has been reported to catalyze the selective isomerization of N-allylic amides to provide Z-enamides with high geometric selectivity. organic-chemistry.org In a different type of transformation, cobalt(III) catalysts, specifically a Cp*Co(CO)I₂ complex used with an oxidant like CuO, have been successfully employed in the synthesis of multi-substituted pyrroles starting from readily available enamides and alkynes. rsc.org

Iridium: While palladium is more common, iridium-based catalysts have also found application, particularly in the pharmaceutical industry for processes like asymmetric hydrogenation, which can involve enamide substrates. mdpi.com The development of Ir-based catalysts continues to be an active area of research for various organic transformations. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

| Pd₂(dba)₃ / Xantphos | Amide, Enol triflate | Enamide | Mild conditions, broad scope for amides and carbamates. organic-chemistry.org |

| Pd₂(dba)₃ / Biphenyl ligands | Amide, Enol triflate/tosylate | Enamide | Efficient for unactivated vinyl triflates/tosylates. organic-chemistry.org |

| Neutral PCNHCP cobalt(I) pincer complex | N-allyl amide | Z-enamide | High geometric selectivity via isomerization. organic-chemistry.org |

| Cp*Co(CO)I₂ / CuO | Enamide, Alkyne | Substituted pyrrole (B145914) | Efficient and regioselective C-H activation/annulation. rsc.org |

Organocatalytic Systems

Organocatalysis provides a metal-free alternative for enamide synthesis and functionalization. These systems often rely on the activation of substrates through hydrogen bonding or other non-covalent interactions. For example, bridged flavinium organocatalysts have demonstrated effectiveness in the diimide-mediated reduction of enamides under aqueous conditions. researchgate.net Asymmetric organocatalysis has also been applied to hydrogen-bond-stabilized enynamides to synthesize chiral 2,3-allenamides, showcasing the potential for creating stereochemically complex molecules. amanote.com

Electrocatalytic and Photocatalytic Methods

In recent years, electrochemistry and photochemistry have emerged as powerful and sustainable tools for organic synthesis. digitellinc.com

Electrocatalytic Methods: Electrochemical approaches can drive reactions that are otherwise challenging. An electrochemical one-pot synthesis of enaminyl sulfonate esters has been developed from simple alkylamines, sulfur dioxide, and alcohols. acs.org Another notable method is the electrochemical oxidation of amides to generate hemiaminal ethers, which can then collapse under acidic conditions to yield enamides. nih.gov

Photocatalytic Methods: Photocatalysis, particularly using visible light, offers a green and efficient pathway for chemical transformations. organic-chemistry.org A photoinduced, palladium-catalyzed dehydrogenation of prefunctionalized 2-iodobenzamides has been reported by Gevorgyan. nih.govacs.org More recently, metal- and photocatalyst-free methods have been developed, relying on the intrinsic photoactivity of substrates like nitroarenes to synthesize amides from alkynes. dlut.edu.cn While this produces amides, the principles of using light to enable bond formation are relevant to the broader field. Visible-light photoredox catalysis has also been used to convert enamines into amides, a transformation that proceeds via a photosensitized singlet oxygen intermediate and a [2+2] cycloaddition. organic-chemistry.org

| Method | Reactants | Key Reagents/Conditions | Product |

| Electrosynthesis | Alkylamines, SO₂, Alcohols | Quasidivided cell, constant current | Enaminyl sulfonate |

| Photocatalysis | Enamines | Ru(bpy)₃Cl₂·6H₂O, visible light, O₂ | Amides |

| Photoinduced Dehydrogenation | 2-Iodobenzamides | Palladium catalyst, light | Enamides |

Multicomponent Reaction Sequences for Enamide Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov This strategy is attractive for rapidly building molecular complexity. nih.gov

One such approach to α-branched amides involves a sequence of hydrozirconation of a nitrile, followed by acylation to form an acylimine intermediate. This intermediate can then be trapped by various nucleophiles. nih.gov If the acylimine lacks branching at the α-position, it can undergo tautomerization to furnish E-enamides. nih.gov This method has been successfully applied to synthesize dienamides as well. nih.gov Another strategy involves the palladium-catalyzed multicomponent reaction of imines, acid chlorides, and alkynes in the presence of carbon monoxide to access diverse pyrrole derivatives. nih.gov Metal-free MCRs have also been developed; for example, coupling ketones, amines, and azides to form amidines, a process that proceeds through an enamine intermediate. researchgate.net

Synthesis of Structurally Modified this compound Derivatives

The synthetic methods described above offer considerable flexibility for the creation of structurally modified analogues of this compound. By systematically varying the starting materials in these reactions, a diverse library of derivatives can be accessed.

For instance, in transition metal-catalyzed cross-coupling reactions, changing the nature of the amide coupling partner or the enol triflate allows for modifications at both the nitrogen and the carbon backbone of the enamide. organic-chemistry.orgorganic-chemistry.org A wide array of primary aliphatic and aromatic amides, carbamates, and sulfonamides can be used, leading to extensive structural diversity. organic-chemistry.org

Multicomponent reactions are particularly well-suited for generating derivatives. nih.gov In the hydrozirconation/acylation/tautomerization sequence, altering the initial nitrile, the acyl chloride, and any subsequent nucleophile provides a direct route to variously substituted enamides. nih.gov Similarly, direct dehydrogenation methods starting from different amide precursors can yield a range of cyclic, acyclic, and heteroatom-substituted enamides. acs.orgorganic-chemistry.org For example, the dehydrogenation of amides using LiHMDS and triflic anhydride has been shown to be applicable to a broad scope of substrates, including bicyclic and morpholine-derived amides, producing the corresponding enamides in good yields. acs.orgorganic-chemistry.org

Reactivity and Transformational Chemistry: Unveiling the Synthetic Potential of E N Cyclopropylhex 2 Enamide

Ambiphilic Reactivity of the Enamide Double Bond

The double bond in N-acyl enamides such as (E)-N-cyclopropylhex-2-enamide exhibits ambiphilic character, meaning it can react as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner. In its ground state, the enamide can behave as a weakly nucleophilic enamine analog due to the nitrogen lone pair's ability to donate electron density into the π-system.

However, the true synthetic potential is often unlocked upon activation. Under acidic conditions or in the presence of a Lewis acid, the carbonyl oxygen can be protonated or coordinated, which enhances the electron-withdrawing effect of the acyl group. This activation promotes the formation of a resonance-stabilized N-acyliminium ion intermediate. In this state, the β-carbon of the original double bond becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. This electrophilic behavior is central to many of the hydrofunctionalization and difunctionalization reactions discussed below. Conversely, the enamide can also be involved in radical additions, showcasing another facet of its reactivity. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules in a stereocontrolled manner. The activated double bond of this compound makes it an excellent participant in several types of cycloaddition processes.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, this compound acts as the dienophile (the 2π electron component). The electron-withdrawing nature of the N-cyclopropyl-N-acyl group polarizes the double bond, making the enamide an effective dienophile, particularly in "normal-demand" Diels-Alder reactions where it reacts with an electron-rich diene. nih.gov

The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene is predictable based on electronic effects. The most electron-rich carbon of the diene will preferentially form a bond with the most electron-poor carbon of the dienophile (the β-carbon of the enamide). chemistrysteps.commasterorganicchemistry.com This alignment is governed by the matching of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. wikipedia.org

Table 1: Illustrative Diels-Alder Reactions of this compound

| Diene | Dienophile | Predicted Major Regioisomer Product |

| 1,3-Butadiene | This compound | 4-propyl-N-cyclopropyl-3-cyclohexene-1-carboxamide |

| Isoprene (2-methyl-1,3-butadiene) | This compound | 4-methyl-1-propyl-N-cyclopropyl-3-cyclohexene-1-carboxamide ("para" product) |

| (E)-1-methoxy-1,3-butadiene | This compound | 3-methoxy-4-propyl-N-cyclopropyl-5-cyclohexene-1-carboxamide ("ortho" product) |

Beyond the classic Diels-Alder reaction, the enamide functionality can participate in other cycloaddition manifolds.

[2+2] Cycloadditions: Enamides are known to undergo [2+2] cycloaddition reactions with ketenes to form substituted cyclobutanones. nih.govnih.gov This reaction is a thermally allowed process for ketenes and provides a direct route to four-membered rings. pku.edu.cnchemtube3d.com The reaction of this compound with a ketene, such as dichloroketene (B1203229) generated in situ, would be expected to yield a 3-(N-cyclopropylacetamido)-3-propyl-4,4-dichlorocyclobutan-1-one derivative.

[4+2] Cycloadditions (Aza-Diels-Alder): While enamides typically act as the 2π component, related N-acyl imines can function as the 4π hetero-diene component in inverse-electron-demand Diels-Alder reactions. acs.orgacs.org These aza-Diels-Alder reactions involve the combination of an electron-deficient hetero-diene with an electron-rich dienophile (like an enol ether or ynamine) to produce nitrogen-containing heterocyclic compounds. wikipedia.org Acyliminium ions, which can be generated from N-acyl enamides under acidic conditions, can also serve as heterodienes. wikipedia.org

Table 2: Potential [2+2] and [4+2] Cycloaddition Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Expected Product Class |

| [2+2] Cycloaddition | This compound | Dichloroketene | 3-Amidocyclobutanone |

| [4+2] Aza-Diels-Alder | N-acyl imine derived from the enamide | Ethyl vinyl ether | Dihydro-1,3-oxazine |

Hydrofunctionalization and Difunctionalization Reactions

Hydrofunctionalization reactions involve the addition of H-X across the double bond and are fundamental transformations for introducing new functional groups.

Intermolecular hydroamidation involves the addition of an N-H bond from an amide across the double bond of an alkene. While direct additions are challenging, catalytic methods have been developed. For instance, transition-metal-free, base-promoted hydroamidation of electron-deficient alkynes (ynamides) has been demonstrated to proceed with high regio- and stereoselectivity. acs.orgorganic-chemistry.org Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes has also been reported. organic-chemistry.org Photocatalytic methods have enabled anti-Markovnikov intermolecular hydroamidation with primary amides. nih.gov Applying these principles, this compound could potentially react with another amide under catalytic conditions to yield a 1,2- or 1,3-diamide derivative, depending on the regiochemical outcome (Markovnikov vs. anti-Markovnikov addition).

The creation of chiral centers is a cornerstone of modern organic synthesis. Asymmetric hydrofunctionalization of enamides provides a direct route to enantiomerically enriched amine derivatives.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of prochiral enamides is a well-established and powerful method for synthesizing chiral α-amino acid derivatives and other valuable chiral amines. Catalysts based on earth-abundant metals like cobalt, in conjunction with chiral bisphosphine ligands (e.g., Ph-BPE), have been shown to reduce enamides with high activity and excellent enantioselectivity (up to 99% ee). uit.noresearchgate.netuit.no The hydrogenation of this compound using such a chiral catalyst system would be expected to produce N-cyclopropylhexanamide with a newly formed stereocenter at the α-position.

Asymmetric Hydroalkylation: A nickel-catalyzed asymmetric reductive hydroalkylation has been developed to convert enamides into α-branched chiral amines. researchgate.net This process involves the regio- and stereoselective hydrometallation of the enamide to form an enantioenriched alkylnickel intermediate, which is then trapped by an alkyl electrophile to forge a new C-C bond. researchgate.net This transformation would convert this compound into a more complex chiral amide product.

Table 3: Potential Asymmetric Hydrofunctionalization of this compound

| Reaction Type | Catalyst System (Example) | Reagents | Product Type |

| Asymmetric Hydrogenation | CoCl₂ / (S,S)-Ph-BPE | H₂ | Chiral N-cyclopropylhexanamide |

| Asymmetric Hydroalkylation | Ni-catalyst / Chiral Ligand | Silane (reductant), Alkyl Halide | Chiral α-alkylated N-cyclopropylhexanamide |

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The electron-deficient nature of the double bond, coupled with the directing potential of the amide group and the unique characteristics of the cyclopropyl (B3062369) ring, makes this compound a candidate for various bond-forming strategies.

Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For substrates like this compound, two primary sites are of interest: the sp²-hybridized carbons of the enamide and the sp³-hybridized carbons of the cyclopropyl group.

Research into related systems has shown that the cyclopropyl group can participate in cross-coupling, often requiring conversion to an organometallic reagent. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed to couple cyclopropylboronic acids with various aryl halides, demonstrating the viability of incorporating the cyclopropyl motif into more complex structures. mdpi.com Similarly, nickel-catalyzed reductive cross-coupling of N-hydroxyphthalimide (NHP) esters derived from cyclopropylamines with (hetero)aryl halides provides direct access to 1-arylcyclopropylamines. researchgate.net While these examples involve functionalizing a cyclopropane (B1198618) ring destined for coupling, they underscore the stability and utility of the cyclopropyl group in such transformations.

More directly relevant to the enamide backbone, direct arylation of cyclic enamides with aryl boronic acids has been achieved via Pd(II)-catalyzed C-H functionalization, yielding β-arylated products. researchgate.net This suggests that the β-vinyl C-H bond in this compound could potentially undergo similar directed cross-coupling reactions.

Table 1: Representative Cross-Coupling Reactions on Analogous Structures

| Catalyst System | Coupling Partners | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂, SPhos | Bromothiophene, Cyclopropylboronic acid | Cyclopropylthiophene | mdpi.com |

| NiCl₂(bpy), Zn | Cyclopropylamine (B47189) NHP Ester, Aryl Halide | 1-Arylcyclopropylamine | researchgate.net |

The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic efficiency. For this compound, the amide carbonyl can act as a directing group to facilitate regioselective C-H activation at various positions. The most probable sites for such transformations include the vinylic C-H bonds and the C-H bonds on the cyclopropyl ring.

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is the predominant approach for C-H activation. The amide group can form a stable five- or six-membered metallacycle intermediate, bringing the metal catalyst into close proximity with a specific C-H bond and facilitating its cleavage. youtube.com While literature specifically detailing C-H activation on acyclic enamides like the target molecule is scarce, studies on other systems provide valuable insights. For example, Rh(III)-catalyzed cross-dehydrogenative coupling of acyclic enamides with heteroarenes has been reported, demonstrating functionalization at the β-position of the enamide. researchgate.net

Furthermore, the C-H bonds of the cyclopropane ring itself are susceptible to activation. The unique s-character and strain of these bonds can be exploited. Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has been developed, enabling cross-coupling with organoboron reagents to form chiral cis-substituted cyclopropanecarboxylic acids. This highlights the potential for functionalizing the cyclopropyl moiety of this compound, possibly directed by the nearby amide group.

Table 2: Examples of C-H Activation on Related Functional Groups

| Catalyst | Directing Group | Activated C-H Bond | Reaction Type | Reference |

|---|---|---|---|---|

| Rh(III) complexes | Amide (acyclic enamide) | β-vinylic | Cross-Dehydrogenative Coupling | researchgate.net |

| Pd(II) complexes | Carboxylic Acid | Cyclopropyl | Arylation/Vinylation |

The carbon-carbon double bond in α,β-unsaturated amides is electron-deficient due to the electron-withdrawing nature of the carbonyl group, making it susceptible to nucleophilic attack. This reaction, often a conjugate or Michael-type addition, is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds at the β-position.

A wide variety of nucleophiles, including organometallics (e.g., Gilman cuprates), enolates, amines, and thiols, can be added to analogous α,β-unsaturated systems. The N-cyclopropyl group is not expected to sterically hinder the approach to the β-carbon significantly, and its electronic influence on the reactivity of the Michael acceptor is likely minimal compared to the dominant effect of the amide carbonyl.

While specific studies on this compound are not available, the general reactivity pattern is well-established. For example, directed nucleophilic addition of phenoxides to cyclopropenes has been studied, where the choice of base and counter-cation is crucial for reactivity and selectivity. researchgate.net This illustrates the fine-tuning often required in such addition reactions. The reaction of bulk chemical nucleophiles with imines, facilitated by N-functionalized hydroxylamine (B1172632) reagents, further showcases the breadth of nucleophilic addition strategies in modern synthesis. nih.gov

Table 3: Potential Nucleophilic Additions to α,β-Unsaturated Amides

| Nucleophile Type | Reagent Example | Expected Product |

|---|---|---|

| Organocopper | (CH₃)₂CuLi | N-cyclopropyl-3-methylhexanamide |

| Thiol | PhSH | N-cyclopropyl-3-(phenylthio)hexanamide |

| Enolate | Lithium enolate of acetone | N-cyclopropyl-3-(2-oxopropyl)hexanamide |

Isomerization and Rearrangement Processes

The structural features of this compound allow for several potential isomerization and rearrangement reactions, which can be triggered by heat, light, or catalysts.

The "E" configuration of the double bond in this compound is generally the thermodynamically more stable isomer. However, conversion to the less stable "Z" isomer is possible, typically through photochemical or catalyzed pathways.

Photocatalysis offers a mild and efficient route for contra-thermodynamic E→Z isomerization. Recent studies have shown that excited-state iridium complexes, such as Ir(ppy)₃, can act as energy transfer mediators to activate (E)-enamides. rsc.org This process allows for the highly selective synthesis of (Z)-enamides under gentle conditions, often with very low catalyst loadings. rsc.org This method's scalability and operational simplicity make it a powerful tool for accessing the geometrically less favored isomer, which may be crucial for specific biological activities or synthetic applications. rsc.org

Thermal isomerization is also possible but often requires higher energy input and may lead to equilibrium mixtures or decomposition. The mechanism typically involves rotation around the C=C bond via a transient diradical or zwitterionic intermediate.

Table 4: Conditions for E→Z Isomerization of Enamides

| Method | Catalyst/Conditions | Mechanism | Selectivity | Reference |

|---|---|---|---|---|

| Photocatalysis | Ir(ppy)₃, Blue LED light | Energy Transfer | High for Z-isomer | rsc.org |

| Thermal | High Temperature | Diradical Intermediate | Often leads to equilibrium mixture | N/A |

Allylic amide isomerization describes the migration of a double bond from a γ,δ-position to a more stable α,β- or β,γ-position, a process that is fundamental in the synthesis of enamides. The reverse process, the isomerization of an α,β-unsaturated amide like this compound to an allylic amide (N-cyclopropylhex-3-enamide), is thermodynamically uphill and less common.

However, the more prevalent reaction is the transition metal-catalyzed isomerization of N-allyl amides to form enamides. nih.govacs.orgnih.gov This is a highly atom-economical method for synthesizing enamides with defined geometry. nih.govacs.org Ruthenium catalysts, such as CpRu(CH₃CN)₃PF₆, have been shown to be particularly effective for this transformation, yielding Z-di-, tri-, and even tetrasubstituted enamides with exceptional geometric selectivity. nih.govresearchgate.net The reaction proceeds under neutral conditions and tolerates a wide range of functional groups. nih.gov While this describes the formation of compounds like this compound rather than their rearrangement, understanding this equilibrium is key to controlling its stability and preventing unwanted isomerization during other transformations.

In a different vein, N-cyclopropyl amides themselves can undergo unique rearrangements. Under Lewis acidic conditions (e.g., AlCl₃), N-cyclopropyl amides have been shown to undergo a ring-opening rearrangement to afford N-(2-chloropropyl)amides or 5-methyl-2-oxazolines, proceeding through a proposed aziridine (B145994) intermediate. rsc.org This alternative reactivity pathway highlights the synthetic potential embedded in the strained cyclopropyl ring.

Table 5: Catalysts for Isomerization of N-Allyl Amides to Enamides

| Catalyst | Substrate Scope | Selectivity | Reference |

|---|---|---|---|

| CpRu(CH₃CN)₃PF₆ | Broad (di-, tri-, tetrasubstituted) | High Z-selectivity | nih.govresearchgate.net |

| Iridium Complexes | Allylic Amines | High Enantioselectivity | nih.gov |

Derivatization for Complex Molecular Scaffolds

The synthetic utility of this compound extends to its strategic derivatization, enabling the construction of intricate and diverse molecular architectures. The presence of multiple reactive sites—the α,β-unsaturated amide, the cyclopropyl ring, and the extended alkyl chain—offers a rich platform for a variety of chemical transformations. These modifications are pivotal in generating libraries of compounds with varied structural features, which is a cornerstone of modern drug discovery and chemical biology.

Synthesis of Nitrogen-Containing Heterocycles

The enamide moiety within this compound is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.govacs.orgresearchgate.netnih.gov Methodologies for constructing these cyclic systems often involve the strategic activation of the enamide and subsequent intramolecular cyclization or intermolecular cycloaddition reactions.

One potential pathway for heterocycle synthesis involves the activation of the amide, followed by cyclization. For instance, treatment with triflic anhydride (B1165640) (Tf₂O) can activate the amide, facilitating a tandem reaction sequence. In a one-pot synthesis, this activation can be followed by a reduction and subsequent intramolecular cyclization to yield substituted piperidines or other N-heterocycles, a method that has proven effective for a range of halogenated amides. rsc.orgmdpi.com

Catalytic enantioselective methods offer a sophisticated approach to constructing chiral nitrogen heterocycles. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been used to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govacs.org While not directly demonstrated on this compound, analogous catalytic systems could potentially be adapted for the asymmetric cyclization of this substrate. Furthermore, a unified strategy involving a one-pot, catalytic enantioselective reductive alkynylation of amides, followed by palladium-catalyzed tandem reactions, has been successfully employed for the synthesis of various pyrrolidine, piperidine, and indolizidine alkaloids. researchgate.netnih.gov

The cyclopropyl group can also participate in ring-opening rearrangements to form heterocyclic systems. In the presence of a Lewis acid like AlCl₃, N-cyclopropylamides can undergo a ring-opening rearrangement, proceeding through an aziridine intermediate, to form products such as 5-methyl-2-oxazolines. rsc.org This reactivity highlights the potential for the cyclopropyl moiety to act as a masked reactive handle for generating heterocyclic diversity.

| Reaction Type | Reagents/Catalysts | Potential Heterocyclic Product | Key Transformation |

| Amide Activation/Cyclization | 1. Tf₂O2. NaBH₄ | Substituted Piperidines | Tandem dehydrative coupling and reductive cyclization. rsc.org |

| Asymmetric Carbometalation | Rh-catalyst, Arylboronic acid | Chiral Tetrahydropyridines | Enantioselective functionalization of a reduced pyridine (B92270) core. nih.govacs.org |

| Reductive Alkynylation/Tandem Cyclization | Ir/Cu/N-PINAP catalyst, Pd-catalyst | Pyrrolidines, Piperidines | One-pot enantioselective synthesis of alkaloids. researchgate.netnih.gov |

| Ring-Opening Rearrangement | AlCl₃ | 5-Methyl-2-oxazolines | Lewis acid-mediated rearrangement of the N-cyclopropyl group. rsc.org |

Scaffold Diversity Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. semanticscholar.orgresearchgate.net this compound is a valuable starting material for DOS strategies due to its potential to undergo a variety of complexity-generating reactions.

The generation of scaffold diversity can be achieved by leveraging the different reactive functionalities within the molecule. For instance, the α,β-unsaturated system is a prime site for cycloaddition reactions. While specific examples with this compound are not documented, related α,β-unsaturated systems readily participate in [3+2] cycloadditions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. chemrxiv.org

Furthermore, the cyclopropane ring itself is a key element for generating diversity. The inherent ring strain of the cyclopropyl group allows it to participate in ring-opening reactions, providing access to linear or larger cyclic structures. rsc.org Additionally, the development of synthetic methods to create diverse cyclopropane-containing building blocks, which can then be further elaborated, is an active area of research. nih.gov For example, a ligand-free Suzuki coupling has been used to synthesize conformationally restricted cyclopropanes with three-dimensional diversity. mdpi.com

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool in DOS. The reactivity of the enamide can be harnessed in cascade reactions. For example, the cyclization of an enamide onto a ynamide has been used to generate spiroindolopyrrolidines in a domino reaction sequence. researchgate.net Such cascade reactions, when applied to substrates like this compound, could lead to a rapid increase in molecular complexity and the generation of unique polycyclic scaffolds.

The combination of different synthetic strategies can lead to a wide array of molecular frameworks. For example, a library of compounds with diverse scaffolds could be generated by first performing a cycloaddition on the enamide, followed by a ring-opening reaction of the cyclopropyl group, and subsequent functionalization of the hexyl chain. This approach would allow for the exploration of a broad range of structural possibilities from a single starting material.

| Strategy | Key Reaction Type | Resulting Structural Feature | Potential for Diversity |

| Cycloaddition Chemistry | [3+2] Cycloaddition | Fused or spiro-heterocyclic systems | Variation of the 1,3-dipole introduces diversity. chemrxiv.org |

| Cyclopropane Ring-Opening | Lewis acid-mediated rearrangement | Acyclic or larger ring systems | Access to different carbon skeletons. rsc.org |

| Tandem Reactions | Domino cyclization | Polycyclic and spirocyclic scaffolds | Rapid build-up of molecular complexity. researchgate.net |

| Combinatorial Derivatization | Suzuki coupling, Amidation | Varied peripheral functional groups | Exploration of structure-activity relationships. mdpi.comnih.gov |

Mechanistic and Computational Investigations: Elucidating Reaction Pathways and Molecular Behavior of E N Cyclopropylhex 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of molecular properties that are often difficult or impossible to determine experimentally. For (E)-N-cyclopropylhex-2-enamide, these methods provide a foundational understanding of its intrinsic properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, the interplay between the cyclopropyl (B3062369) group, the conjugated enamide system, and the hexenyl chain is of particular interest. The α,β-unsaturated amide is a conjugated system where the p-orbitals of the carbonyl group and the carbon-carbon double bond overlap, leading to delocalization of π-electrons. fiveable.menih.gov This delocalization affects the electron density distribution across the molecule, influencing its reactivity towards nucleophiles and electrophiles. fiveable.me

Computational methods such as Density Functional Theory (DFT) can be employed to calculate various electronic properties. Key parameters that would be investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, a region susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, a region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's overall reactivity; a moderate gap suggests reasonable stability. |

| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule, arising from the electronegative oxygen and nitrogen atoms of the amide group. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is particularly interesting for this molecule due to the presence of the N-cyclopropyl group, which can exhibit unusual conformational behavior. Studies on secondary N-cyclopropyl amides have shown a notable population of the E-rotamer (cis) around the amide bond, which is typically rare in other aliphatic amides due to steric hindrance. nih.govacs.org

The potential energy surface (PES) of the molecule can be scanned by systematically rotating key dihedral angles, such as those around the N-C(cyclopropyl) and C-N bonds. The resulting energy landscape would reveal the global minimum energy conformation and other local minima, separated by rotational energy barriers.

Illustrative Conformational Energy Data for this compound

| Conformer | Dihedral Angle (C=C-C=O) | Dihedral Angle (O=C-N-Ccyclopropyl) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | ~180° (s-trans) | ~0° (ortho) | 0.00 | 75 |

| Local Minimum 1 | ~0° (s-cis) | ~0° (ortho) | 2.5 | 15 |

| Local Minimum 2 | ~180° (s-trans) | ~180° (anti) | 4.0 | 10 |

Reaction Mechanism Elucidation

Understanding the pathways through which a molecule reacts is a primary goal of computational chemistry. For this compound, a plausible reaction to investigate would be a nucleophilic addition to the β-carbon of the α,β-unsaturated system, a common reaction for this class of compounds.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. masterorganicchemistry.comwikipedia.org It represents the point of maximum energy along the reaction coordinate. fiveable.mefiveable.me Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. wikipedia.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

For a hypothetical nucleophilic addition of a simple nucleophile (e.g., a hydride ion) to the β-carbon of this compound, the transition state would feature partially formed and partially broken bonds. The geometry and energy of this transition state are crucial for determining the reaction's activation energy and, consequently, its rate.

Hypothetical Transition State Properties for Nucleophilic Addition

| Property | Value (Illustrative) | Description |

| Activation Energy (ΔG‡) | 15.2 kcal/mol | The free energy difference between the reactants and the transition state. |

| Imaginary Frequency | -350 cm-1 | The single imaginary vibrational frequency confirming the structure as a true transition state. |

| Key Bond Distance (Nu-Cβ) | 2.1 Å | The partially formed bond between the incoming nucleophile (Nu) and the β-carbon. |

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to confirm that a located transition state indeed connects the intended reactants and products. scm.comrowansci.com Starting from the transition state geometry, the IRC method follows the minimum energy path downhill on the potential energy surface in both the forward and backward directions. mpg.deq-chem.com A successful IRC calculation will lead to the reactant complex on one side and the product complex on the other, thus verifying the reaction pathway. faccts.de This provides a detailed map of the geometric changes that occur throughout the reaction.

Intermediates Identification and Characterization

In many reactions, the pathway from reactants to products involves one or more stable intermediates. These are species that exist in local minima on the potential energy surface, between transition states. researchgate.net Computational methods can be used to predict the existence of such intermediates and to characterize their structures and energies. chinesechemsoc.orgrsc.org For the nucleophilic addition to this compound, an enolate intermediate would be expected to form after the initial attack of the nucleophile on the β-carbon. This intermediate would then be protonated in a subsequent step to yield the final product.

Computational characterization of this enolate intermediate would involve geometry optimization to find its minimum energy structure and frequency calculations to confirm that it is a true minimum (i.e., has no imaginary frequencies).

Hypothetical Properties of the Enolate Intermediate

| Property | Value (Illustrative) | Significance |

| Relative Energy | -5.8 kcal/mol | The energy of the intermediate relative to the starting reactants, indicating its thermodynamic stability. |

| Key Bond Lengths | Cα-Cβ: ~1.5 Å, C=O: ~1.25 Å | Reflects the single bond character between the α and β carbons and the delocalization of the negative charge onto the oxygen atom. |

Molecular Dynamics and Conformational Studies

Molecular dynamics simulations and conformational analyses are critical in understanding the three-dimensional structure and flexibility of this compound. These studies illuminate the energetic landscape of the molecule, revealing the most stable arrangements and the energy barriers between them.

Dynamics of Amide Bond Rotation

The rotation around the carbonyl-nitrogen (C-N) bond in amides is a well-studied phenomenon characterized by a significant energy barrier. This restriction is due to the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system. youtube.com This resonance results in a planar amide group and gives rise to distinct rotational isomers, or rotamers (E and Z), which can be observed and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. libretexts.org

For typical secondary amides, the Z (trans) rotamer is overwhelmingly favored due to steric hindrance. youtube.com However, studies on analogous N-cyclopropyl amides have shown unexpected conformational behavior. For instance, research on N-cyclopropylacetamide revealed that it displays a significant population of the E (cis) rotamer, accounting for 16-19% in apolar solvents. nih.govacs.org This is a notable deviation from other aliphatic secondary amides where such a high proportion of the E rotamer is rare. nih.gov This suggests that the cyclopropyl group alters the typical steric and electronic balance that governs amide bond rotation. The energy barrier for this rotation in amides is substantial, often in the range of 15-20 kcal/mol, making the interconversion between rotamers slow on the NMR timescale at room temperature. youtube.comresearchgate.net

Table 1: Representative Rotational Energy Barriers in Amide Systems

| Compound | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| Dimethylformamide (DMF) | NMR Spectroscopy | ~20 |

| N-Methylacetamide | Quantum Calculation | ~19 |

This table presents typical values for amide rotational barriers to provide context for the dynamics in this compound. Actual values for the target compound may vary.

Influence of Cyclopropyl Group on Conformation

Computational and NMR studies on N-cyclopropyl amides have indicated a distinct preference for an ortho conformation around the N-cyclopropyl bond. nih.govacs.org This is in contrast to the anti conformation that is generally preferred by other secondary acetamides. nih.gov In the ortho conformation, one of the C-C bonds of the cyclopropyl ring is aligned nearly parallel to the plane of the amide. This arrangement is thought to be stabilized by favorable orbital interactions between the cyclopropane (B1198618) ring and the amide system. The incorporation of a cyclopropane ring is a known strategy to reduce conformational flexibility in molecules. researchgate.net This conformational rigidity, dictated by the cyclopropyl group, can have significant implications for the molecule's ability to bind to biological targets or to adopt the necessary geometry for chemical reactions.

Table 2: Calculated Conformational Preferences in N-Cyclopropyl Amine Derivatives

| Conformer | Dihedral Angle (C=O)-N-C-H | Relative Energy (kcal/mol) |

|---|---|---|

| Ortho (Bisected) | ~0° | 0 (Most Stable) |

This table illustrates the general energetic preference for the ortho (bisected) conformation in N-cyclopropyl systems based on computational studies of related molecules. researchgate.net

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its structure. The arrangement of atoms and the distribution of electrons dictate how the molecule will interact with other reagents. Key factors include the steric and electronic effects of its constituent parts and the specific geometry of the carbon-carbon double bond.

Steric and Electronic Effects of Substituents

Both steric and electronic effects play a crucial role in determining the reactivity of α,β-unsaturated amides. nih.gov These effects modulate the accessibility and electrophilicity of the reaction centers, primarily the carbonyl carbon and the β-carbon of the unsaturated system.

Electronic Effects : The α,β-unsaturated system in this compound makes the β-carbon electron-deficient and thus susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. nih.govmasterorganicchemistry.com The reactivity of this system can be tuned by substituents. An electron-donating group on the hexenyl chain would decrease the electrophilicity of the β-carbon, potentially slowing down conjugate addition. Conversely, an electron-withdrawing group would increase its electrophilicity, making the molecule more reactive towards nucleophiles. The cyclopropyl group itself, due to its ability to donate electron density to adjacent π-systems, can also influence the electronic character of the amide and the conjugated double bond.

Steric Effects : Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In the context of this compound, bulky substituents near the β-carbon or the amide carbonyl could block the approach of a nucleophile, thereby reducing the reaction rate. nih.gov The conformationally restricted nature of the N-cyclopropyl group can also play a steric role, potentially directing the approach of reagents from the less hindered face of the molecule.

Table 3: Predicted Influence of Substituents on Conjugate Addition Reactivity

| Substituent Position | Substituent Type | Predicted Effect on Rate | Rationale |

|---|---|---|---|

| Hexenyl Chain (γ, δ, ε) | Electron-Donating (e.g., -CH₃) | Decrease | Reduces electrophilicity of β-carbon. |

| Hexenyl Chain (γ, δ, ε) | Electron-Withdrawing (e.g., -Cl) | Increase | Increases electrophilicity of β-carbon. |

| α-carbon | Bulky Group (e.g., -C(CH₃)₃) | Decrease | Steric hindrance near the reaction center. |

Role of E-Stereochemistry in Reactivity

The stereochemistry of the double bond is a critical determinant of a molecule's chemical and biological properties. studymind.co.uk In this compound, the E (entgegen) configuration signifies that the highest priority groups on each carbon of the double bond are on opposite sides. This specific geometry has profound implications for reactivity, particularly in stereoselective reactions.

The fixed spatial arrangement of the E-isomer dictates the trajectory from which a nucleophile can approach the β-carbon in a conjugate addition reaction. nih.gov This geometric constraint is fundamental to controlling the stereochemical outcome of the reaction, as the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule, which is defined by the E-configuration. Studies on related α,β-unsaturated systems have shown that E- and Z-isomers can exhibit significantly different reaction rates and can lead to different diastereomeric products. nih.govorganic-chemistry.org For instance, in nucleophilic additions, the transition state geometry is directly influenced by the initial stereochemistry of the alkene, with E- and Z-isomers often leading to anti and syn products, respectively. acs.org Therefore, the E-stereochemistry of the title compound is not a trivial feature but a key element that governs its reactive properties and makes it a specific substrate for stereocontrolled transformations.

Table 4: Comparison of Reactivity Features for E vs. Z Isomers of α,β-Unsaturated Amides

| Feature | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Thermodynamic Stability | Generally more stable | Generally less stable due to steric strain |

| Nucleophilic Approach | Well-defined, less hindered trajectory | More sterically crowded trajectory |

| Stereochemical Outcome | Predictably leads to specific diastereomers (e.g., anti) | Leads to different diastereomers (e.g., syn) |

| Reaction Rate | Often reacts faster in certain catalytic cycles nih.gov | Can be less reactive or react via different pathways |

Advanced Characterization Techniques: Insights into the Structural and Electronic Landscape of E N Cyclopropylhex 2 Enamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (E)-N-cyclopropylhex-2-enamide, advanced NMR experiments provide critical insights into its connectivity, stereochemistry, and conformational dynamics.

Elucidation of Stereochemical Configuration

The stereochemistry of the double bond in this compound is readily confirmed by ¹H NMR spectroscopy. The coupling constant (J) between the two vinylic protons (at C2 and C3) is expected to be in the range of 12-18 Hz, which is characteristic of a trans or (E) configuration. In contrast, a cis or (Z) isomer would exhibit a much smaller coupling constant, typically in the range of 6-12 Hz.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further corroborate the stereochemical assignment. For the (E)-isomer, a NOESY experiment would show a correlation between the cyclopropyl (B3062369) methine proton and the vinylic proton at C3, and between the vinylic proton at C2 and the allylic protons at C4.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (C=O) | - | ~166 |

| C2 (-CH=) | ~6.8 (dt) | ~123 |

| C3 (=CH-) | ~5.7 (dt) | ~145 |

| C4 (-CH₂-) | ~2.1 (q) | ~35 |

| C5 (-CH₂-) | ~1.4 (sextet) | ~22 |

| C6 (-CH₃) | ~0.9 (t) | ~14 |

| Cyclopropyl-CH | ~2.7 (m) | ~23 |

| Cyclopropyl-CH₂ | ~0.7 (m) | ~6 |

| Cyclopropyl-CH₂' | ~0.5 (m) | ~6 |

| N-H | ~6.0 (br s) | - |

Predicted values are based on analogous structures and standard chemical shift increments.

Dynamics Studies (e.g., Variable-Temperature NMR)

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted. This can lead to the observation of distinct conformers at low temperatures, a phenomenon that can be investigated using variable-temperature (VT) NMR. At room temperature, the ¹H and ¹³C NMR spectra may show broadened signals for the cyclopropyl protons due to exchange between different rotamers. As the temperature is lowered, the rate of rotation decreases, and the signals for the individual rotamers may resolve into sharp, distinct peaks. By analyzing the spectra at different temperatures, the energy barrier for this rotation (the Gibbs free energy of activation, ΔG‡) can be calculated, providing valuable information about the conformational stability of the molecule.

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (molecular weight: 153.22 g/mol ), electron ionization (EI) or electrospray ionization (ESI) can be employed.

Under EI-MS, the molecular ion peak ([M]⁺˙) at m/z 153 would be expected. The fragmentation of this ion can provide valuable structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |

| 153 | [C₉H₁₅NO]⁺˙ | Molecular Ion |

| 124 | [C₇H₁₀NO]⁺ | Loss of ethyl radical (•C₂H₅) |

| 112 | [C₆H₁₀NO]⁺ | Loss of cyclopropyl radical (•C₃H₅) |

| 98 | [C₅H₈NO]⁺ | Alpha-cleavage with loss of C₄H₇ radical |

| 84 | [C₄H₆NO]⁺ | McLafferty-type rearrangement |

| 70 | [C₄H₈N]⁺ | Cleavage of the amide bond |

| 55 | [C₃H₅N]⁺˙ | Cyclopropyl iminium radical cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Derivatization studies using MS can be employed to confirm the presence of the amide functionality. For example, reaction with a silylating agent would increase the molecular weight by the mass of the silyl (B83357) group, confirming the presence of the N-H proton.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide, alkene, and cyclopropyl groups.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹, predicted) | Vibrational Mode | Functional Group |

| ~3300 (broad) | N-H stretch | Secondary Amide |

| ~3080 | =C-H stretch | Alkene |

| ~3010 | C-H stretch | Cyclopropane (B1198618) |

| ~2960-2850 | C-H stretch (aliphatic) | Alkyl chain |

| ~1670 (strong) | C=O stretch (Amide I) | Secondary Amide |

| ~1630 | C=C stretch | Alkene |

| ~1540 (strong) | N-H bend (Amide II) | Secondary Amide |

| ~970 | =C-H bend (out-of-plane) | (E)-Alkene |

The presence of a strong absorption around 1670 cm⁻¹ (Amide I band) and another strong band around 1540 cm⁻¹ (Amide II band) would be definitive for the secondary amide group. The C=C stretching vibration at approximately 1630 cm⁻¹ and the out-of-plane =C-H bend near 970 cm⁻¹ would confirm the presence of the (E)-alkene.

X-ray Crystallography for Solid-State Structural Elucidation (of the compound or its derivatives/intermediates)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound or a derivative would need to be grown. The resulting crystal structure would precisely determine bond lengths, bond angles, and torsional angles.

Based on the crystal structure of a related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, it is anticipated that the amide group in this compound will be nearly planar in the solid state. researchgate.net The crystal packing would likely be stabilized by intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule. The conformation of the hexenyl chain and the orientation of the cyclopropyl group relative to the amide plane would also be unequivocally established.

Chiral Chromatography for Enantiomeric Excess Determination

While this compound itself is not chiral, the introduction of a chiral center, for example by substitution on the hexenyl chain or the cyclopropyl ring, would result in a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of a chiral compound.

To achieve separation, a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of a wide range of compounds, including those containing cyclopropyl moieties. nih.govnih.gov The sample would be dissolved in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and passed through the chiral column. The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The relative peak areas in the resulting chromatogram would be used to calculate the enantiomeric excess of the mixture.

Broader Applications: E N Cyclopropylhex 2 Enamide As a Versatile Synthon in Chemical Science and Beyond

Role as a Key Building Block in Organic Synthesis

The utility of (E)-N-cyclopropylhex-2-enamide as a key building block in organic synthesis can be anticipated due to the unique properties of its cyclopropyl (B3062369) and enamide functionalities. Cyclopropane (B1198618) derivatives are highly valued in synthetic chemistry because of the inherent strain in the three-membered ring. This strain can be released in a variety of chemical transformations, allowing the cyclopropyl group to act as a reactive handle for the construction of more complex molecular architectures. The N-cyclopropylamide moiety, in particular, can undergo novel ring-opening rearrangement reactions, providing access to other valuable synthetic intermediates. rsc.org

Enamides, on the other hand, are recognized as stable and electron-rich double bonds that are excellent substrates for the asymmetric incorporation of nitrogen functionality. nih.gov They are versatile synthons that can be strategically employed in various cyclization reactions to form N-heterocycles, which are core structures in a wide array of natural products and pharmaceuticals. nih.govbeilstein-journals.org The combination of the cyclopropyl group and the enamide in one molecule suggests its potential use in tandem reactions where both functionalities can be sequentially or concertedly exploited to build molecular complexity rapidly.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Class | Key Functional Group Involved |

| Cycloaddition Reactions | Polycyclic N-heterocycles | Enamide |

| Ring-Opening Reactions | Functionalized acyclic amides | N-Cyclopropyl amide |

| Radical Reactions | Functionalized carbocycles/heterocycles | α,β-unsaturated system |

| Asymmetric Hydrogenation | Chiral amides | Enamide |

Contribution to the Development of Novel Synthetic Methodologies

The unique structural features of this compound position it as a potential substrate for the development of novel synthetic methodologies. The N-cyclopropylamide unit can be a precursor for "Heine-type" rearrangements, leading to the formation of aziridine (B145994) intermediates that can be trapped by various nucleophiles. rsc.org This reactivity opens avenues for the synthesis of unique N-containing compounds that would be difficult to access through other means.

Furthermore, the enamide portion of the molecule can participate in a wide range of transition metal-catalyzed reactions. Enamides are known to be excellent partners in cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, to construct complex nitrogen-containing ring systems. beilstein-journals.orgchemrxiv.org The development of new catalytic systems that can selectively activate the enamide in the presence of the cyclopropyl group, or vice-versa, could lead to novel and efficient synthetic strategies. The inherent polarity and reactivity of the α,β-unsaturated system also make it a candidate for radical-based transformations, which are a cornerstone of modern organic synthesis. rsc.org

Exploration in Materials Science and Polymer Chemistry

While the application of this compound in materials science is not yet established, its structure suggests potential as a functional monomer for the synthesis of novel polymers.

The presence of a polymerizable α,β-unsaturated system in this compound makes it a candidate for polymerization reactions. N-substituted enamides can be used to create polymers with specific functionalities. nih.gov The cyclopropyl group, being a rigid and strained ring, could impart unique thermal and mechanical properties to the resulting polymer. For instance, polymers containing cyclopropyl units in their backbone or as pendant groups can exhibit enhanced rigidity and thermal stability.

The synthesis of polymers from this compound could potentially be achieved through various polymerization techniques, including free-radical polymerization or controlled radical polymerization methods. The resulting polymers would possess pendant N-cyclopropylamide groups, which could serve as sites for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Table 2: Potential Polymer Architectures from this compound

| Polymerization Method | Potential Polymer Type | Key Features |

| Free-Radical Polymerization | Homopolymers or Copolymers | Pendant N-cyclopropylamide groups |

| Controlled Radical Polymerization | Well-defined polymer architectures | Controlled molecular weight and dispersity |

| Ring-Opening Metathesis Polymerization | Polymers with cyclopropyl units in backbone | Requires prior modification of the monomer |

The unique functionalities of this compound could also be exploited in the development of advanced materials. The N-cyclopropylamide group can potentially be opened under specific conditions, which could be used as a cross-linking mechanism to create thermoset polymers or hydrogels. This ring-opening could be triggered by stimuli such as heat or pH, leading to the development of "smart" materials that respond to their environment.

Furthermore, the polarity of the amide group and the potential for hydrogen bonding could be utilized in the design of materials with specific adhesion or recognition properties. For example, polymers derived from this monomer could find applications as specialty coatings, adhesives, or in the fabrication of molecularly imprinted polymers for sensor applications. nih.gov The synthesis of new polyamides and related condensation polymers often relies on novel diamine monomers, and while this compound is not a diamine, its unique structure could inspire the design of new building blocks for high-performance polymers. doi.org

Future Research Trajectories: Emerging Frontiers in E N Cyclopropylhex 2 Enamide Chemistry

Development of Sustainable and Green Synthetic Routes

Traditional methods for synthesizing amides often involve stoichiometric activating agents and hazardous solvents, which generate significant chemical waste and present environmental challenges. dst.gov.inucl.ac.uk Future research on (E)-N-cyclopropylhex-2-enamide will undoubtedly prioritize the development of green and sustainable synthetic protocols that align with the principles of green chemistry.

Key areas of focus include:

Biocatalytic Amide Bond Formation : The use of enzymes, such as lipases, offers a highly selective and environmentally benign alternative to chemical reagents for amide synthesis. nih.govrsc.org A potential green route to this compound could involve the enzymatic coupling of (E)-hex-2-enoic acid and cyclopropylamine (B47189). These reactions can often be performed in greener solvents, such as cyclopentyl methyl ether, or even in solvent-free conditions, minimizing waste. nih.govnih.gov

Catalytic Direct Amidation : Research into catalytic methods that directly couple carboxylic acids and amines without the need for stoichiometric activators is a major goal in sustainable chemistry. sigmaaldrich.com Catalysts based on boron sigmaaldrich.com or reusable Brønsted acidic ionic liquids acs.org could enable the atom-economical synthesis of the target compound, with water as the only byproduct.

Use of Greener Solvents and Reagents : Replacing hazardous solvents and reagents is a cornerstone of green chemistry. Future syntheses will likely avoid chlorinated solvents in favor of bio-based or recyclable alternatives. chemistryviews.org Similarly, developing methods that utilize safer activating agents or catalytic systems eliminates the waste associated with traditional coupling reagents. researchgate.net

| Method | Typical Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Coupling | EDC, HATU, Thionyl Chloride ucl.ac.uk | High reactivity, broad scope | Poor atom economy, generates stoichiometric waste ucl.ac.uk |

| Biocatalytic (Enzymatic) | Lipases (e.g., Candida antarctica lipase (B570770) B) nih.gov | High selectivity, mild conditions, biodegradable catalyst nih.gov | Limited substrate scope, may require longer reaction times |

| Direct Catalytic Amidation | Boric acid, Ruthenium complexes sigmaaldrich.com | High atom economy (water is the only byproduct) sigmaaldrich.com | Often requires high temperatures, catalyst development is ongoing |

| Photocatalytic Synthesis | Covalent Organic Frameworks (COFs) dst.gov.in | Uses light as an energy source, mild conditions, recyclable catalyst dst.gov.in | Emerging technology, scope may be limited |

Integration with Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.gov For the synthesis of this compound, integrating flow chemistry with automated systems represents a major research frontier.

Continuous Flow Synthesis : Amide bond formation can be effectively performed in continuous flow reactors. nih.govrsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. amidetech.com A flow process for this compound could involve pumping solutions of an activated (E)-hex-2-enoic acid derivative and cyclopropylamine through a heated reactor coil, enabling rapid and efficient production. acs.org

Automated Synthesis Platforms : Robotic systems can automate the entire synthetic workflow, from reagent dispensing and reaction monitoring to purification and analysis. wikipedia.org Such platforms increase reproducibility and throughput, freeing researchers to focus on experimental design. medium.com An automated system could be programmed to optimize the synthesis of this compound by systematically varying reaction conditions and catalysts, rapidly identifying the ideal protocol. researchgate.netacs.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and mixing amidetech.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Smaller reaction volumes enhance safety and heat dissipation medium.com |

| Scalability | Scaling up can be complex and non-linear | Scalable by running the system for longer durations nih.gov |

| Efficiency | Can involve lengthy workup and purification steps | Allows for in-line purification and telescoping of reactions acs.org |

Novel Catalytic Systems and Reaction Modalities

The development of novel catalysts is crucial for discovering more efficient and selective chemical transformations. For this compound, future research will likely explore advanced catalytic systems for both its synthesis and subsequent functionalization.

Transition Metal Catalysis : Palladium- and nickel-based catalysts have revolutionized C-N bond formation, enabling the coupling of a wide range of amines and electrophiles under mild conditions. mit.edunih.gov Developing new ligands and air-stable precatalysts could provide robust methods for the synthesis of sterically hindered or electronically challenging amides related to the target structure. mit.edukaust.edu.sa

Electrocatalysis : Electrochemical synthesis offers a sustainable approach by using electricity to drive chemical reactions, avoiding the need for chemical oxidants or reductants. acs.org Electrocatalytic methods for C-N bond formation are an emerging area that could provide a novel route to this compound. acs.org

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This modality could be explored for both the synthesis of the amide bond and for novel functionalization reactions at the α,β-unsaturated system.

Advanced Theoretical Modeling and Predictive Chemistry

Computational chemistry is an increasingly indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. sumitomo-chem.co.jpdtic.mil Applying these methods to this compound can accelerate discovery and optimization.

Mechanistic Elucidation : Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of intermediates and transition states, researchers can gain insights into the reaction mechanism and identify rate-limiting steps, guiding the design of more efficient catalysts and reaction conditions. sumitomo-chem.co.jp

Predictive Models and Machine Learning : The rise of machine learning and artificial intelligence (AI) is transforming chemical research. nih.govpatsnap.com AI models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, or even propose novel synthetic routes. malvernpanalytical.comcas.org Such predictive tools could be used to rapidly screen potential catalysts for the synthesis of this compound or to predict its reactivity in various chemical environments.

| Tool/Method | Application | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis, transition state modeling sumitomo-chem.co.jp | Elucidate the mechanism of catalytic amidation; predict regioselectivity of additions to the double bond. |